![molecular formula C17H12N2O B13985584 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)
4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline is a heterocyclic compound that features a naphthoxazole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline typically involves the reaction of naphthols with amines. A general and practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with outstanding functional group tolerance . The reaction conditions often include the use of solvents like chlorobenzene and temperatures around 130-135°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Using reagents like lead(IV) acetate (LTA) in solvents such as tetrahydrofuran (THF).
Reduction: Commonly involves reducing agents like sodium dithionate in aqueous conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its aniline group.
Common Reagents and Conditions:
Oxidation: Lead(IV) acetate in THF.
Reduction: Sodium dithionate in water at pH 8-9.
Substitution: Various electrophiles can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphtho[1,2-d]isoxazole derivatives .
Scientific Research Applications
4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific receptors and enzymes, facilitating non-covalent interactions that lead to its biological activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Shares a similar core structure and exhibits comparable photophysical properties.
Naphtho[2,1-d]oxazoles: Another class of compounds with similar synthetic routes and applications.
Uniqueness: 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline stands out due to its specific combination of a naphthoxazole core with an aniline group, which imparts unique properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities further highlight its uniqueness.
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-benzo[e][1,3]benzoxazol-2-ylaniline |
InChI |
InChI=1S/C17H12N2O/c18-13-8-5-12(6-9-13)17-19-16-14-4-2-1-3-11(14)7-10-15(16)20-17/h1-10H,18H2 |
InChI Key |
CJLWWRZOLNNBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
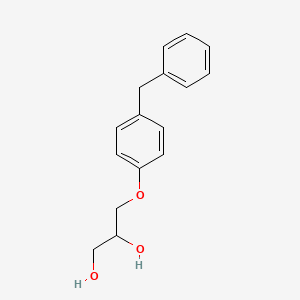
![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)

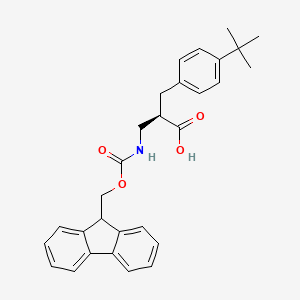
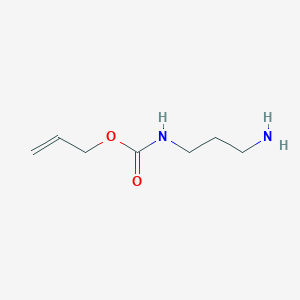

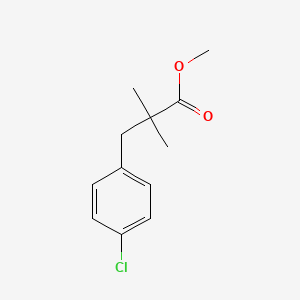
![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)
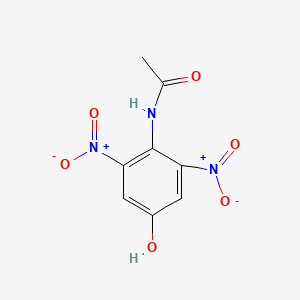
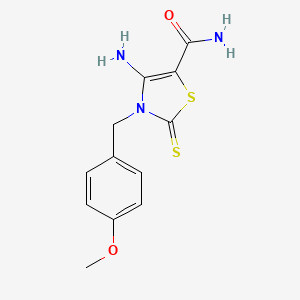

![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
